molecular formula C14H19NO2 B1599620 N-(5-Methyl-2-oxohexan-3-YL)benzamide CAS No. 21709-70-6

N-(5-Methyl-2-oxohexan-3-YL)benzamide

Cat. No.: B1599620
CAS No.: 21709-70-6
M. Wt: 233.31 g/mol
InChI Key: WUHSVZXHYBMMIK-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxohexan-3-YL)benzamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzamide group attached to a 5-methyl-2-oxohexan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Methyl-2-oxohexan-3-YL)benzamide can be synthesized through a multi-step process involving the following key steps:

    Formation of the 5-Methyl-2-oxohexan-3-yl Intermediate: This intermediate can be prepared by the aldol condensation of acetone with isobutyraldehyde, followed by oxidation.

    Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2-oxohexan-3-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(5-Methyl-2-oxohexan-3-YL)benzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure allows for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N-(5-Methyl-2-oxohexan-3-YL)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Oxohexan-3-YL)benzamide: Lacks the methyl group at the 5-position.

    N-(5-Methyl-2-oxohexan-3-YL)acetamide: Has an acetamide group instead of a benzamide group.

    N-(5-Methyl-2-oxohexan-3-YL)benzoate: Contains a benzoate ester instead of a benzamide group.

Uniqueness

N-(5-Methyl-2-oxohexan-3-YL)benzamide is unique due to the presence of both the benzamide group and the 5-methyl-2-oxohexan-3-yl moiety. This combination imparts specific chemical and biological properties that can be exploited in various applications. The methyl group at the 5-position can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

N-(5-methyl-2-oxohexan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)9-13(11(3)16)15-14(17)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHSVZXHYBMMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441448
Record name N-(5-Methyl-2-oxohexan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21709-70-6
Record name N-(5-Methyl-2-oxohexan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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